Cas no 2248215-33-8 ((2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid)

(2R)-2-(3,3-ジメチルシクロヘキシル)プロパン酸は、光学活性を有するカルボン酸誘導体であり、高い立体選択性と構造安定性が特徴です。3,3-ジメチルシクロヘキシル基の立体障害により、分子のコンフォメーションが固定され、反応性や溶解性が制御可能です。医薬品中間体や機能性材料の合成において、キラルビルディングブロックとして有用性が高く、特に不斉合成反応での利用が期待されます。熱的・化学的安定性に優れ、保管条件下での分解リスクが低いため、工業的プロセスへの適用性が評価されています。

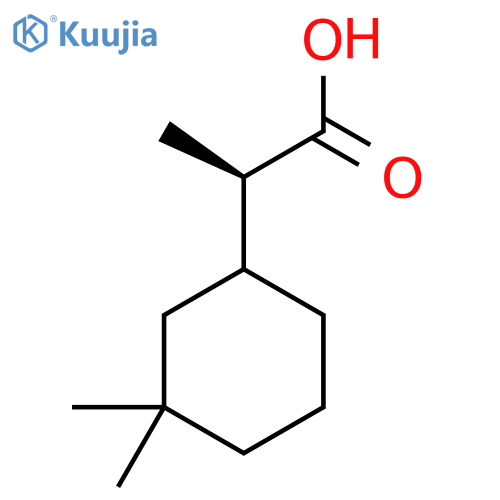

2248215-33-8 structure

商品名:(2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid

(2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2248215-33-8

- (2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid

- EN300-6505587

-

- インチ: 1S/C11H20O2/c1-8(10(12)13)9-5-4-6-11(2,3)7-9/h8-9H,4-7H2,1-3H3,(H,12,13)/t8-,9?/m1/s1

- InChIKey: NHJIPHZRNIJBLH-VEDVMXKPSA-N

- ほほえんだ: OC([C@H](C)C1CCCC(C)(C)C1)=O

計算された属性

- せいみつぶんしりょう: 184.146329876g/mol

- どういたいしつりょう: 184.146329876g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 37.3Ų

(2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6505587-1.0g |

(2R)-2-(3,3-dimethylcyclohexyl)propanoic acid |

2248215-33-8 | 95.0% | 1.0g |

$1129.0 | 2025-03-14 | |

| Enamine | EN300-6505587-10.0g |

(2R)-2-(3,3-dimethylcyclohexyl)propanoic acid |

2248215-33-8 | 95.0% | 10.0g |

$4852.0 | 2025-03-14 | |

| Enamine | EN300-6505587-0.25g |

(2R)-2-(3,3-dimethylcyclohexyl)propanoic acid |

2248215-33-8 | 95.0% | 0.25g |

$1038.0 | 2025-03-14 | |

| Enamine | EN300-6505587-5.0g |

(2R)-2-(3,3-dimethylcyclohexyl)propanoic acid |

2248215-33-8 | 95.0% | 5.0g |

$3273.0 | 2025-03-14 | |

| Enamine | EN300-6505587-0.1g |

(2R)-2-(3,3-dimethylcyclohexyl)propanoic acid |

2248215-33-8 | 95.0% | 0.1g |

$993.0 | 2025-03-14 | |

| Enamine | EN300-6505587-2.5g |

(2R)-2-(3,3-dimethylcyclohexyl)propanoic acid |

2248215-33-8 | 95.0% | 2.5g |

$2211.0 | 2025-03-14 | |

| Enamine | EN300-6505587-0.05g |

(2R)-2-(3,3-dimethylcyclohexyl)propanoic acid |

2248215-33-8 | 95.0% | 0.05g |

$948.0 | 2025-03-14 | |

| Enamine | EN300-6505587-0.5g |

(2R)-2-(3,3-dimethylcyclohexyl)propanoic acid |

2248215-33-8 | 95.0% | 0.5g |

$1084.0 | 2025-03-14 |

(2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid 関連文献

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

2248215-33-8 ((2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid) 関連製品

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量